N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-(4-methylphenyl)acetamide
Description
N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-(4-methylphenyl)acetamide is a sulfoxide-containing acetamide derivative characterized by a 4-chlorophenyl sulfinyl group (-S(O)C₆H₄Cl) attached to an ethylamine chain, which is further linked to a 4-methylphenyl acetamide moiety. The sulfinyl group introduces chirality, making stereochemistry a critical factor in its interactions.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfinylethyl]-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-13-2-4-14(5-3-13)12-17(20)19-10-11-22(21)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHUQWVXBGGIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCS(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Implications
- Drug Design : The target compound’s sulfinyl group and chloro substituent make it a candidate for optimizing polarity and target engagement. Hybridization with triazole or benzimidazole moieties (as in and ) could enhance activity .
- Stereochemistry : The chiral sulfinyl center warrants enantiomeric resolution studies to assess differential biological effects.
- Synthetic Accessibility : Compared to piperazine or triazole-containing analogs, the target compound’s simpler structure may offer easier scalability .
Preparation Methods
CDI-Mediated Amidation
The most widely reported method involves 1,1'-carbonyldiimidazole (CDI)-activated coupling of 2-(4-methylphenyl)acetic acid with 2-((4-chlorophenyl)sulfenyl)ethylamine. As described in Scheme 3 of source, this two-step process achieves 71–90% yields:
Step 1: Acid Activation
2-(4-Methylphenyl)acetic acid (10 mmol) reacts with CDI (12 mmol) in anhydrous THF at 0–5°C for 2 hr, forming the imidazolide intermediate.
Step 2: Amine Coupling
The intermediate reacts with 2-((4-chlorophenyl)sulfenyl)ethylamine (9.5 mmol) at room temperature for 12 hr. Post-reaction purification via silica gel chromatography (hexane:EtOAc = 3:1) yields the sulfenyl precursor.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Reaction Time | 14 hr total |
| Yield | 85% (avg) |
| Purity (HPLC) | >98% |
Thionyl Chloride Route
For acid-sensitive substrates, thionyl chloride (SOCl₂) converts 2-(4-methylphenyl)acetic acid to its acid chloride, which subsequently reacts with the amine in dichloromethane (DCM). Source documents 54–67% yields for this method:
Reaction Conditions:
- SOCl₂ (2.5 eq), reflux, 3 hr
- Amine (1.1 eq), DCM, 0°C to RT, 8 hr
Advantage:
Sulfinyl Group Introduction via Oxidation
Meta-Chloroperbenzoic Acid (mCPBA) Oxidation
The sulfenyl (-S-) moiety in the precursor is oxidized to sulfinyl (-SO-) using mCPBA in chloroform at −20°C (Source):
Procedure:
- Dissolve sulfenyl intermediate (5 mmol) in CHCl₃ (20 mL)
- Add mCPBA (5.5 mmol) dropwise over 30 min
- Stir at −20°C for 4 hr
- Quench with Na₂S₂O₃, extract with DCM
Hydrogen Peroxide–Tungstate System
A catalytic system using Na₂WO₄·2H₂O (0.1 eq) and H₂O₂ (30%, 2 eq) in methanol achieves comparable results at 25°C (Source):
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| pH | 4.5 (acetate buffer) |
| Reaction Time | 6 hr |
| Conversion | 95% |
| Selectivity (SO:SO₂) | 19:1 |
Asymmetric Synthesis via Pummerer Reaction
Source details a stereoselective approach using chiral auxiliaries:
Chiral Sulfinyldiacetic Acid Synthesis
- (4-Methylphenyl)acetic acid is converted to its (S)-sulfinyl ester using (S)-(−)-menthol
- Pummerer rearrangement with (TMS)₂NLi generates the sulfoxide with 88% ee
Critical Parameters:
Enzymatic Resolution
Porcine pancreatic lipase (PPL) hydrolyzes racemic sulfinyl esters in phosphate buffer (pH 7.2), achieving 94% enantiomeric excess for the (R)-isomer.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
¹H NMR (300 MHz, CDCl₃):
δ 7.32 (d, J=8.4 Hz, 2H, Ar-H),
7.24 (d, J=8.1 Hz, 2H, Ar-H),
6.89 (s, 1H, NH),
4.12 (t, J=6.3 Hz, 2H, CH₂SO),
3.47 (q, J=6.6 Hz, 2H, NCH₂),
2.51 (s, 3H, CH₃),
2.34 (s, 2H, COCH₂)
HRMS (ESI):
Calcd for C₁₇H₁₈ClNO₂S [M+H]⁺: 335.0747
Found: 335.0746
Industrial-Scale Considerations
Cost Analysis
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enable 90% yield in 8 min residence time through:
Photocatalytic Oxidation
Visible-light-driven oxidation using eosin Y catalyst achieves 91% conversion with O₂ as terminal oxidant, reducing waste compared to mCPBA.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural features of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the sulfinyl group () and acetamide backbone. Compare chemical shifts with structurally similar compounds like -(4-chlorophenyl)acetamide derivatives .
- X-ray Crystallography : For unambiguous structural determination, employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-stacking). Refer to protocols in studies of analogous sulfinyl acetamides .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns, particularly for the sulfinyl moiety .
Q. What are the standard synthetic routes for preparing sulfinyl-containing acetamides like this compound?
- Methodological Answer :
- Step 1 : Synthesize the precursor -(2-mercaptoethyl)acetamide via nucleophilic substitution between 2-chloroethylamine and a thiol-containing intermediate.
- Step 2 : Oxidize the thioether () to sulfinyl () using controlled oxidizing agents (e.g., ) under inert conditions. Monitor reaction progress with thin-layer chromatography (TLC) .
- Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) and confirm purity using HPLC .
Advanced Research Questions
Q. How can contradictory data between experimental and computational structural models be resolved?
- Methodological Answer :
- Refinement Protocols : Use SHELXL to adjust thermal parameters and hydrogen atom placement in X-ray data. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to identify discrepancies in bond angles or torsional strains .
- Dynamic Effects : Account for temperature-dependent conformational flexibility (e.g., sulfinyl group orientation) using variable-temperature NMR or molecular dynamics simulations .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Optimized Oxidation : Use catalytic in to enhance sulfinyl group formation efficiency while minimizing over-oxidation to sulfone () .
- Protection-Deprotection : Protect the acetamide nitrogen during oxidation using tert-butoxycarbonyl (Boc) groups, then deprotect under acidic conditions .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates, reducing side-product carryover .
Q. How does the sulfinyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and frontier molecular orbitals. Compare sulfinyl derivatives with thioether or sulfone analogs to assess electron-withdrawing effects .
- Experimental Validation : Use Hammett substituent constants () to quantify electronic effects on reaction rates (e.g., nucleophilic acyl substitution) .
Q. What intermolecular interactions dominate the crystal packing of this compound?
- Methodological Answer :
- Hydrogen Bonding : Identify and interactions via Hirshfeld surface analysis. Compare with sulfonyl or non-sulfinyl acetamides to assess packing efficiency .
- π-Stacking : Analyze centroid distances between aromatic rings (e.g., 4-chlorophenyl and 4-methylphenyl groups) using Mercury software .
Data Contradiction Analysis
Q. How should researchers address discrepancies between NMR and X-ray data for sulfinyl group conformation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
